2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes chloro, formamido, and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Chlorination: Introduction of chlorine atoms into the aromatic ring.
Formamidation: Formation of the formamido group through reaction with formamide.
Thioylation: Introduction of the methanethioyl group.
Benzoic Acid Formation: Final step involves the formation of the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of the thioyl group to a sulfoxide or sulfone.
Reduction: Reduction of the formamido group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-5-CHLOROSULFONYL-BENZOIC ACID: Similar structure but with a chlorosulfonyl group instead of the formamido and methanethioyl groups.
5-AMINO-2-CHLOROBENZOIC ACID: Contains an amino group instead of the formamido and methanethioyl groups.
Uniqueness
2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both formamido and methanethioyl groups differentiates it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C15H10Cl2N2O3S |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-chloro-5-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-11-4-2-1-3-9(11)13(20)19-15(23)18-8-5-6-12(17)10(7-8)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
GPTWFFCQAPRNED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.